Piperidine-3-sulfonyl chloride hydrochloride
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Overview
Description
Piperidine-3-sulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C5H10ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the fields of medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Phosphorus Pentachloride Method:
-
Microchannel Reactor Method:
Reactants: 3-Aminopyridine, 1,5-naphthalenedisulfonic acid, isoamyl nitrite, and thionyl chloride.
Industrial Production Methods:
Industrial production methods for piperidine-3-sulfonyl chloride hydrochloride typically involve large-scale synthesis using the phosphorus pentachloride method due to its higher yield and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Hydrolysis:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous solutions are used under ambient conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Derivatives: Formed from reactions with alcohols.
Piperidine-3-sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Chemistry:
- Piperidine-3-sulfonyl chloride hydrochloride is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- The compound is utilized in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators .
Medicine:
- It serves as an intermediate in the production of drugs, particularly those targeting cancer and inflammatory diseases .
Industry:
Mechanism of Action
The mechanism of action of piperidine-3-sulfonyl chloride hydrochloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide and sulfonate derivatives, which can modulate various biological pathways. For example, sulfonamide derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
-
Pyridine-3-sulfonyl Chloride:
- Similar in structure but lacks the piperidine ring.
- Used in similar applications but may have different reactivity and selectivity .
-
Piperidine-4-sulfonyl Chloride:
- Similar in structure but with the sulfonyl chloride group at the 4-position.
- May exhibit different chemical properties and reactivity .
Uniqueness:
- Piperidine-3-sulfonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C5H11Cl2NO2S |
---|---|
Molecular Weight |
220.12 g/mol |
IUPAC Name |
piperidine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2;1H |
InChI Key |
BYXNFPZACKUSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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